(S)-1-(5-Fluoropyrimidin-2-YL)ethanamine
Overview
Description
(S)-1-(5-Fluoropyrimidin-2-YL)ethanamine is a fluorinated pyrimidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine typically involves the fluorination of pyrimidine derivatives followed by amination. One common method involves the reaction of 5-fluoropyrimidine with ethylamine under controlled conditions to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Fluoropyrimidin-2-YL)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
(S)-1-(5-Fluoropyrimidin-2-YL)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyrimidine ring can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- (5-Fluoropyrimidin-2-yl)methanamine
- (5-Fluoropyrimidin-2-yl)methanol
- (5-Fluoropyrimidin-2-yl)acetic acid
Uniqueness
(S)-1-(5-Fluoropyrimidin-2-YL)ethanamine is unique due to its specific stereochemistry and the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and selectivity, making it a valuable compound for various research applications.
Biological Activity
(S)-1-(5-Fluoropyrimidin-2-YL)ethanamine, a chiral amine, has gained significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a fluorine atom, which is pivotal for its biological interactions. The compound exists in various forms, including its hydrochloride salt, which enhances solubility and stability in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Janus Kinase 2 (JAK2) : This compound acts as an inhibitor of JAK2, a key enzyme in the JAK/STAT signaling pathway. Inhibition of JAK2 leads to reduced cell proliferation and survival by disrupting downstream signaling pathways.
- Interaction with Enzymes : The compound interacts with various enzymes, including amine transaminases, which facilitate its metabolic conversion and influence its pharmacological effects .
- Binding Affinity : The presence of the fluorine atom in the pyrimidine ring enhances binding affinity to biological targets, potentially increasing the efficacy of the compound in therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : It has been shown to inhibit cancer cell proliferation by interfering with nucleic acid synthesis. This is particularly relevant in the context of various cancer cell lines .
- Antiviral Properties : The compound may target viral replication mechanisms, making it a candidate for antiviral therapies.
- Neurotransmitter Modulation : Due to its amine functionality, it may influence neurotransmitter systems, suggesting potential applications in neuropharmacology .
Synthesis
The synthesis of this compound can be achieved through various methods, including biocatalysis using immobilized amine transaminase from Vibrio fluvialis (Vf-ATA). This method allows for efficient production with high enantiomeric excess (>99%) and improved reaction rates compared to traditional methods .
Synthesis Data Table
Entry | Substrate Concentration (mM) | Residence Time (min) | Temperature (°C) | Conversion (%) |
---|---|---|---|---|
1 | 20 | 5 | 28 | 26 |
2 | 20 | 10 | 28 | 40 |
3 | 20 | 15 | 28 | 39 |
4 | 20 | 30 | 28 | 39 |
5 | 20 | 10 | 38 | 38 |
6 | 40 | 10 | 28 | 17 |
This table summarizes the conversion rates achieved during the synthesis process under varying conditions .
Case Studies
- Antitumor Activity Study : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects on several cancer cell lines. For instance, it showed IC50 values of approximately 1.9 µg/mL against HCT-116 cells and around 2.3 µg/mL against MCF-7 cells, indicating potent antitumor properties compared to standard chemotherapeutics like doxorubicin .
- Antiviral Mechanism Investigation : A study explored the compound's ability to inhibit viral replication in cell cultures. Results indicated that it effectively reduced viral load in treated cells, supporting its potential as an antiviral agent.
Properties
IUPAC Name |
(1S)-1-(5-fluoropyrimidin-2-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FN3/c1-4(8)6-9-2-5(7)3-10-6/h2-4H,8H2,1H3/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCHUPFJXHQIRC-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=N1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=N1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of developing a continuous flow biotransformation process for the synthesis of (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine?
A1: this compound is a key intermediate in the synthesis of AZD1480, a JAK2 kinase inhibitor. Traditional batch reactions for this chiral amine involve a two-step process. The research presented in the paper [] describes a novel approach using (S)-selective amine transaminase from Vibrio fluvialis (Vf-ATA) immobilized on glyoxyl-agarose. This immobilization allows for the creation of a packed-bed reactor enabling continuous flow biotransformation. This method offers several advantages over the traditional batch process, including:
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